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molecular formula C16H14ClNO3 B8539349 Methyl 4-{[(4-chlorobenzoyl)amino]methyl}benzoate

Methyl 4-{[(4-chlorobenzoyl)amino]methyl}benzoate

Cat. No. B8539349
M. Wt: 303.74 g/mol
InChI Key: JODBGJHYFIPDRC-UHFFFAOYSA-N
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Patent
US07696231B2

Procedure details

To a stirred solution of methyl 4-(aminomethyl)benzoate (75 g, 0.46 mol) and TEA (315 mL, 2.27 mol) in anhydrous DCM (1.5 L) was added a solution of freshly prepared 4-chloro benzoyl chloride (0.91 mol) in DCM (400 mL). The resulting mixture was allowed to stir for 12 hrs. The reaction was quenched with a 10% aqueous solution of sodium hydrogenocarbonate. The organic layer was washed with a 1.5N HCl solution and water. After drying over MgSO4 and evaporation of the solvent in vacuo, a solid was obtained. Recrystallization form MeOH gave the title compound (80 g) in a 60% yield as a white powder.
Quantity
75 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
315 mL
Type
reactant
Reaction Step One
Quantity
0.91 mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1.[Cl:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1>C(Cl)Cl>[Cl:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([NH:1][CH2:2][C:3]2[CH:4]=[CH:5][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:11][CH:12]=2)=[O:19])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
NCC1=CC=C(C(=O)OC)C=C1
Name
TEA
Quantity
315 mL
Type
reactant
Smiles
Name
Quantity
0.91 mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
1.5 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 12 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with a 10% aqueous solution of sodium hydrogenocarbonate
WASH
Type
WASH
Details
The organic layer was washed with a 1.5N HCl solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4 and evaporation of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
a solid was obtained
CUSTOM
Type
CUSTOM
Details
Recrystallization
CUSTOM
Type
CUSTOM
Details
form MeOH

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=CC=C(C(=O)NCC2=CC=C(C(=O)OC)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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